![molecular formula C6H10O4 B013529 Conduritol A CAS No. 526-87-4](/img/structure/B13529.png)
Conduritol A
Overview
Description
Conduritol A is a natural product with hypoglycemic properties. It is extracted from the plant Gymnema sylvestre . This compound plays a crucial role in inhibiting glucose absorption.
Synthesis Analysis
The synthesis of Conduritol A involves several steps. One notable method for its synthesis is described in a research paper . The enantiocontrolled process begins with homochiral substituted cis-1,2-cyclohexadienediols, which are then transformed into the target derivatives in four steps.
Scientific Research Applications
Inhibition of Intestinal Glucose Absorption
Conduritol A has been found to have significant effects on intestinal glucose absorption in rats . The absorption of glucose in vitro was completely inhibited in the presence of 0.2 mg/ml of Conduritol A . This suggests that Conduritol A could potentially be used in the treatment of conditions related to glucose absorption, such as diabetes.
Blood Sugar Level Regulation
In addition to inhibiting glucose absorption, Conduritol A has also been found to effectively depress blood sugar levels . This was observed when Conduritol A was administered at a dosage of 10mg/kg of rat body weight . This further strengthens the potential of Conduritol A in diabetes treatment.
Potential Drug for Treating Diabetes Mellitus
Research has shown that Conduritol A derived from Gymnema sylvestre can act as an insulin receptor (IR) agonist . This suggests that it could be used as a potential drug for treating diabetes mellitus, providing an alternative to insulin injections.
Pharmacophore Based Designing of Potential Drugs
Conduritol A has been used in the pharmacophore-based designing of potential drugs . This involves the use of Conduritol A as a template for designing new drug molecules with improved efficacy and reduced side effects.
Synthesis of Conduritol C Analogs
Conduritol A has been used in the synthesis of conduritol C analogs . This involves the use of biocatalysis processes of monosubstituted benzenes . These analogs could potentially have various applications in scientific research and drug development.
Structural Studies
The structure of Conduritol A has been studied extensively, providing valuable insights into its chemical properties . This information is crucial for understanding how Conduritol A interacts with other molecules and how it can be modified to improve its efficacy as a drug.
Future Directions
: Miyatake, K., et al. Isolation of Conduritol A from Gymnema sylvestre and Its Effects against Intestinal Glucose Absorption in RatsBioscience, Biotechnology, and Biochemistry, Volume 57, Issue 12, 1993, Pages 2184–2185. : General Method for the Synthesis of (−)-Conduritol C and Its Derivatives. Molecules, 2018, 23, 1653. DOI: 10.3390/molecules23071653.
Mechanism of Action
Target of Action
Conduritol A, a predominant cyclitol present in certain plants, has been found to stimulate oviposition in the Danaid butterfly, Parantica sita . It also acts as a hypoglycemic agent by inhibiting the absorption of glucose .
Mode of Action
Conduritol A interacts with its targets to stimulate certain biological responses. In the case of the Danaid butterfly, it moderately stimulates oviposition . As a hypoglycemic agent, it inhibits the absorption of glucose, thereby reducing blood sugar levels .
Biochemical Pathways
It’s known that it plays a role in the process of oviposition in certain butterflies and in the regulation of glucose absorption .
Pharmacokinetics
It’s known that it can be extracted from gymnema sylvestre , suggesting that it may be absorbed and metabolized in organisms that consume this plant.
Result of Action
The action of Conduritol A results in stimulated oviposition in the Danaid butterfly and reduced blood sugar levels due to inhibited glucose absorption .
Action Environment
The action, efficacy, and stability of Conduritol A can be influenced by various environmental factors. For instance, the oviposition-stimulatory activity of Conduritol A in the Danaid butterfly was significantly enhanced when tested in combination with a small quantity of Conduritol F .
properties
IUPAC Name |
(1S,2R,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5+,6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBQXAKGXQBHA-GUCUJZIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@H]([C@H]([C@@H]1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894915 | |
Record name | Conduritol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90894915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Conduritol A | |
CAS RN |
526-87-4 | |
Record name | Conduritol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Conduritol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Conduritol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90894915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CONDURITOL A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL4Q1FZ32P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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